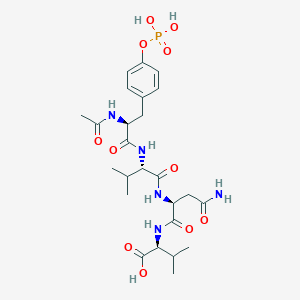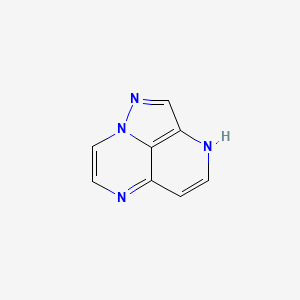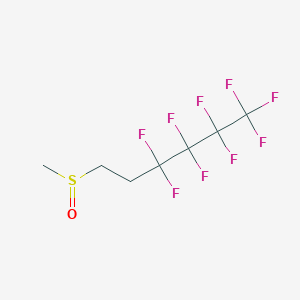
Ac-Tyr(PO3H2)-Val-Asn-Val-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Tyr(PO3H2)-Val-Asn-Val-OH is a synthetic peptide that contains a phosphorylated tyrosine residue. This compound is of significant interest in biochemical research due to its potential role in signal transduction pathways and its ability to interact with specific protein domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Tyr(PO3H2)-Val-Asn-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The phosphorylated tyrosine residue is introduced using a protected phosphotyrosine derivative. The general steps include:
Coupling: Amino acids are coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve solution-phase synthesis for larger quantities. This method can be more cost-effective and scalable, though it requires careful optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Tyr(PO3H2)-Val-Asn-Val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, potentially affecting the phosphorylated tyrosine residue.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: The phosphorylated tyrosine can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield reduced thiols.
Wissenschaftliche Forschungsanwendungen
Ac-Tyr(PO3H2)-Val-Asn-Val-OH has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigates signal transduction pathways involving phosphorylated tyrosine residues.
Medicine: Potential therapeutic applications in targeting specific protein interactions.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of Ac-Tyr(PO3H2)-Val-Asn-Val-OH involves its interaction with specific protein domains, such as SH2 domains, which recognize phosphorylated tyrosine residues. This interaction can modulate signal transduction pathways by influencing protein-protein interactions and downstream signaling events.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH: Another phosphorylated peptide that binds to SH2 domains.
Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH TFA: A variant with trifluoroacetic acid, used as an inhibitor for src SH3-SH2 interactions.
Uniqueness
Ac-Tyr(PO3H2)-Val-Asn-Val-OH is unique due to its specific amino acid sequence, which may confer distinct binding properties and biological activities compared to other phosphorylated peptides. Its ability to interact with specific protein domains makes it a valuable tool in studying signal transduction and protein interactions.
Eigenschaften
CAS-Nummer |
195138-93-3 |
|---|---|
Molekularformel |
C25H38N5O11P |
Molekulargewicht |
615.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H38N5O11P/c1-12(2)20(24(35)28-18(11-19(26)32)23(34)30-21(13(3)4)25(36)37)29-22(33)17(27-14(5)31)10-15-6-8-16(9-7-15)41-42(38,39)40/h6-9,12-13,17-18,20-21H,10-11H2,1-5H3,(H2,26,32)(H,27,31)(H,28,35)(H,29,33)(H,30,34)(H,36,37)(H2,38,39,40)/t17-,18-,20-,21-/m0/s1 |
InChI-Schlüssel |
ZNNJXRRFTDMWFZ-QIJZPMMNSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)


![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)

![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)


![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)

![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)

